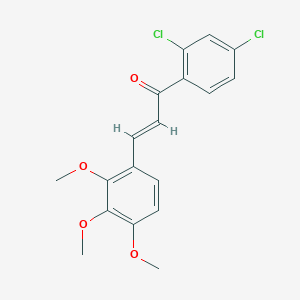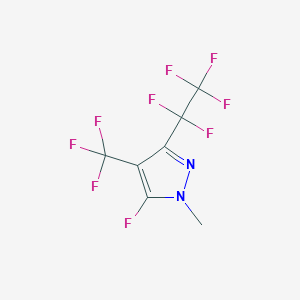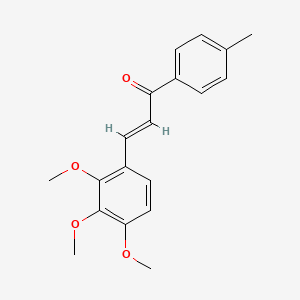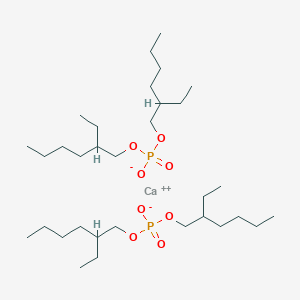![molecular formula C10H8BrF3O B3077039 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 104384-69-2](/img/structure/B3077039.png)
2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one
概要
説明
“2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one” is a compound that contains a trifluoromethoxy group. It has high membrane permeability, metabolic stability, affinity with lipid membranes, thermal stability, and chemical stability . It is widely used in the pharmaceutical and chemical industries . It is an off-white crystalline solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrF3O . The molecular weight is 281.07g/mol .Physical and Chemical Properties Analysis
“this compound” is an off-white crystalline solid . It has a molecular weight of 281.07g/mol .科学的研究の応用
DNA Binding and Antioxidant Potential
Compounds related to 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one have shown significant interactions with DNA, which could be of interest for therapeutic applications. Specifically, derivatives like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone have been synthesized and analyzed for their DNA binding capabilities using UV-visible spectroscopy. These compounds also exhibited antioxidant potential, which was further supported by molecular docking studies, indicating their potential in drug discovery efforts. The structural confirmation of these compounds was furnished by various spectroscopic techniques, and their interactions with DNA were suggested to occur through intercalation mode. This indicates a potential for these compounds in the development of new therapeutics that target DNA interactions (Rasool et al., 2021).
Antimicrobial Applications
The structural versatility of this compound allows for its use in the synthesis of compounds with potential antimicrobial properties. For example, the synthesis and characterization of substituted phenyl azetidines from related bromophenyl compounds have been explored. These compounds were screened for antimicrobial activity, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Molecular Docking and Drug Discovery
Further research into compounds related to this compound includes molecular docking studies to explore their potential in drug discovery. For instance, spectroscopic and DFT studies on bromo-based thiophen chalcone derivatives have provided insights into their structural determination, chemical properties, and interaction with monoamine oxidase inhibitors. Such studies are crucial for understanding the molecular basis of the biological activity of these compounds and for guiding the design of new drugs (Ramesh et al., 2020).
Synthetic Applications
This compound also serves as a key intermediate in various synthetic applications. It has been utilized in the synthesis of novel compounds, such as 1-[3-(Trifluoromethyl)phenyl]-2-propanone, through Grignard reactions followed by oxidation processes. Such synthetic pathways highlight the compound's utility in the preparation of complex molecules for further research and development in chemistry and material science (Lin-lin, 2009).
Safety and Hazards
“2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one” is classified as dangerous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-4-2-3-5-8(7)10(12,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXTBTYIGBJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)



![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)



![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)
![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)


